![molecular formula C12H10Cl2N2O2S B5832811 N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B5832811.png)
N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide
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Overview
Description
“N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10Cl2N2O2S . It has an average mass of 317.191 Da and a monoisotopic mass of 315.984009 Da . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide”, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .Molecular Structure Analysis
The molecular structure of “N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide” is a solid compound with a molecular weight of 317.191 .Scientific Research Applications
- Researchers have synthesized new aryl thiazolone–benzenesulfonamides, including derivatives of this compound, as potential anticancer and antimicrobial agents . These derivatives were evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cells (MCF-10A). Notably, some compounds demonstrated significant inhibitory effects against cancer cells, with high selectivity for breast cancer cell lines. Additionally, certain sulfonamide derivatives exhibited excellent enzyme inhibition against carbonic anhydrase IX (CA IX), a protein overexpressed in solid tumors .
- Tumor cells often shift their metabolism to anaerobic glycolysis, leading to uncontrolled cell proliferation and tumor hypoxia. CA IX, which is overexpressed in many solid tumors, becomes a useful target for discovering antiproliferative agents. N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide derivatives showed promising inhibitory effects against CA IX, making them potential candidates for cancer therapy .
- Compound 4e (a derivative of N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide) induced apoptosis in MDA-MB-231 breast cancer cells. It significantly increased annexin V-FITC levels, suggesting its potential as an apoptosis-inducing agent .
- Inhibition of carbonic anhydrases (CAs) in bacteria has been reported to interfere with bacterial growth. While the specific impact of this compound on bacterial CAs requires further investigation, it could be relevant for antimicrobial strategies .
- A related pyrazoline derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was studied for its neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in alevins’ brains. While this specific compound differs, it highlights the broader interest in benzenesulfonamides for neurological research .
Anticancer and Antimicrobial Properties
CA IX Inhibition for Tumor Hypoxia
Apoptosis Induction
Bacterial Growth Inhibition
Neurotoxic Potential
Proteomics Research
Future Directions
properties
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-6-8(7-11(14)12(10)15)16-19(17,18)9-4-2-1-3-5-9/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAHJOZSASMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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